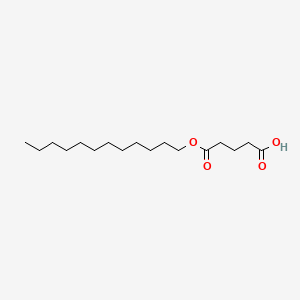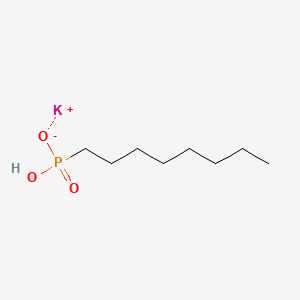
Potassium hydrogen octylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrogen octylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain and a phosphonate group. This compound is known for its ability to form robust hydrogen-bonded networks, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where octylphosphonic acid is dissolved and then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hydrogen octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state phosphonates.
Reduction: Lower oxidation state phosphonates.
Substitution: Various alkyl or aryl phosphonates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Potassium hydrogen octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of potassium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination can stabilize metal complexes and enhance their reactivity. The compound’s long alkyl chain also contributes to its hydrophobic properties, making it useful in various applications where water repellency is desired.
Vergleich Mit ähnlichen Verbindungen
- Potassium hydrogen phosphonate
- Dipotassium phosphonate
- Octylphosphonic acid
Comparison: Potassium hydrogen octylphosphonate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form stable hydrogen-bonded networks. This makes it more effective in applications requiring water repellency and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58840-33-8 |
|---|---|
Molekularformel |
C8H18KO3P |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
potassium;hydroxy(octyl)phosphinate |
InChI |
InChI=1S/C8H19O3P.K/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
BBANRGOZFMBHBD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCP(=O)(O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


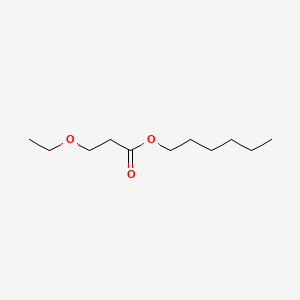
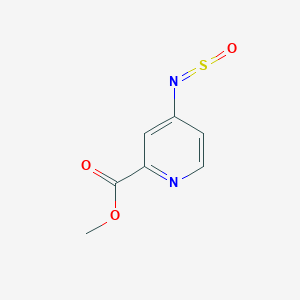
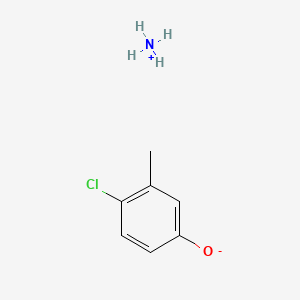
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)

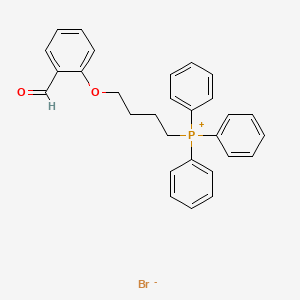
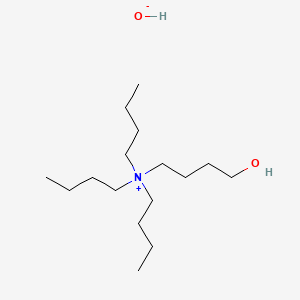
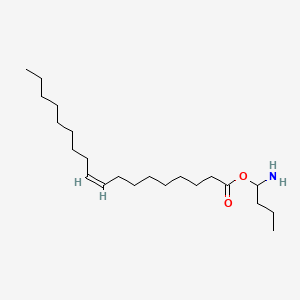

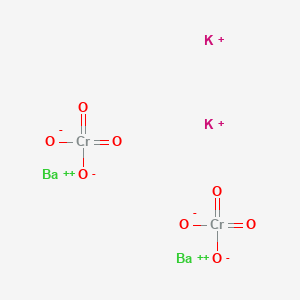
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
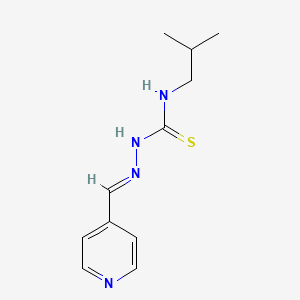
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
